Lipophilicity Modulation: 17% Lower Computed XLogP3 vs. 1-(Pyridin-3-yl)butan-2-ol
The target compound 3-(pyridin-3-yl)butan-2-ol exhibits a PubChem-computed XLogP3 of 1.2, which is 0.195 log units lower (approximately 17% on a linear scale) than the LogP of 1.395 reported for the close regioisomer 1-(pyridin-3-yl)butan-2-ol [1]. This lower lipophilicity indicates reduced passive membrane permeability and potentially lower non-specific protein binding, a parameter routinely monitored in early drug discovery for CNS vs. peripheral partitioning [2].
| Evidence Dimension | Computed lipophilicity (XLogP3 / LogP) |
|---|---|
| Target Compound Data | XLogP3 = 1.2 (PubChem computed, 2021.05.07 release) |
| Comparator Or Baseline | 1-(Pyridin-3-yl)butan-2-ol: LogP = 1.395 (vendor-reported, ChemScene computational chemistry data) |
| Quantified Difference | ΔLogP = -0.195 (target 17% lower lipophilicity) |
| Conditions | Computed values; XLogP3 based on PubChem atom-based method; vendor LogP methodology not specified |
Why This Matters
A 0.2 log unit lipophilicity difference can translate to measurable changes in logD, plasma protein binding, and tissue distribution, making the target compound potentially more suitable for peripherally restricted or renally cleared drug candidates compared to the more lipophilic 1-substituted isomer.
- [1] PubChem. 3-(Pyridin-3-yl)butan-2-ol, CID 66438283. XLogP3 = 1.2. https://pubchem.ncbi.nlm.nih.gov/compound/3-_Pyridin-3-yl_butan-2-ol View Source
- [2] Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235–248. Class-level inference: lipophilicity differences of 0.2 log units can impact ADME properties. View Source
